N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine
Description
N2-(4-Aminophenyl)-N4-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a 4-aminophenyl group at the N2 position and a methyl group at the N4 position. This scaffold is integral to molecular recognition processes due to its hydrogen-bonding capabilities via the amino groups and annular nitrogen atoms . The compound’s structure enables interactions with biological targets such as kinases and enzymes, making it relevant in drug discovery and biochemical tool development.
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-N-(4-aminophenyl)-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c1-13-10-6-7-14-11(16-10)15-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H2,13,14,15,16) |
InChI Key |
HHZBMZLMSGCLHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with methylamine and a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at varying temperatures depending on the nucleophile.
Major Products Formed
Scientific Research Applications
N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Key structural variations among analogs include substitutions at the N4 position, additional groups on the pyrimidine ring, and modifications to the aryl groups. These differences influence solubility, melting points, and bioavailability.
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula C₁₂H₁₄N₅ (243.31 g/mol).
Key Observations:
- N4-Methyl Substitution : The methyl group at N4 (as in the parent compound) enhances metabolic stability compared to bulkier substituents (e.g., phenyl in CZC-8004) but may reduce binding affinity for certain targets .
- Aryl Modifications: The 4-aminophenyl group at N2 facilitates hydrogen bonding, critical for kinase interactions . Replacement with carboxyphenyl (as in ) introduces acidity, altering solubility and target selectivity.
- Halogenation : Chloro or fluoro substituents (e.g., TH287, CZC-8004) improve lipophilicity and target engagement but may increase toxicity .
Key Insights:
- Kinase Inhibition: The parent compound’s 4-aminophenyl group aligns with ATP-binding pockets in kinases (e.g., FLT3, ABL), similar to LDK378’s interactions with ALK .
- Enzyme Targeting : TH287’s dichlorophenyl group enhances specificity for MTH1, whereas the parent compound’s simpler structure may limit such precision .
- Pan-Kinase Activity : CZC-8004’s phenyl and fluorophenyl substituents enable broad kinase inhibition, contrasting with the parent compound’s narrower profile .
Biological Activity
N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in nucleic acid metabolism. The compound can bind to active sites of these enzymes, inhibiting or modulating their activity through hydrogen bonding and van der Waals forces.
Antimalarial Activity
Research indicates that this compound exhibits significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that the compound acts as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the survival of the parasite. The IC50 values reported for this compound range from 0.4 to 28 μM against various strains of P. falciparum .
Antitumor and Antibacterial Properties
In addition to its antimalarial properties, this compound has demonstrated promising antitumor and antibacterial activities. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. Furthermore, derivatives of pyrimidine compounds often exhibit activity against a range of bacterial strains, indicating that this compound may also possess similar antimicrobial properties .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N2,N4-diphenylpyrimidine-2,4-diamine | Two phenyl groups | Antiproliferative activity | Dual aromatic substitution increases stability |
| 6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Methyl and tolyl substitutions | Moderate antibacterial activity | Less polar than the target compound |
| N-(3-Aminophenyl)-N'-phenylurea | Urea linkage | Anticancer properties | Different functional group leading to varied activity profiles |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Evaluation Against P. falciparum : A study assessed the inhibitory effects of this compound on PfDHFR, revealing promising results with low nanomolar potency against both wild-type and mutant strains of the parasite .
- Antitumor Activity : Research has indicated that derivatives based on this compound exhibit significant antitumor effects in various cancer cell lines, suggesting potential applications in cancer therapy .
- Antibacterial Properties : The compound's structural characteristics allow it to interact effectively with bacterial enzymes, leading to notable antibacterial effects .
Q & A
Q. What are the optimal synthetic routes for N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine, and how can purity be ensured?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, chloropyrimidine intermediates are heated with substituted anilines (e.g., 4-aminophenyl derivatives) in ethanol at 80–160°C under reflux, followed by HCl quenching and crystallization . Purity (>98%) is validated using HPLC, while structural confirmation relies on , , and HRMS . To optimize yield, systematically vary reaction time, temperature, and stoichiometry of amines.
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- HPLC : Assess purity (>99% in multiple studies ).
- NMR Spectroscopy : Confirm substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm ).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for CHN: 266.1285 ).
- Melting Point Analysis : Consistent melting points (e.g., 142–288°C ) indicate batch reproducibility.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF) enhances kinase inhibition by increasing hydrophobic interactions with Aurora Kinase . Conversely, hydrophilic groups (e.g., -COOH) improve solubility but may reduce cell permeability .
- Methodology : Use in vitro kinase assays (IC values) and molecular docking to correlate substituent effects with target binding .
Q. What is the compound’s mechanism of action in targeting kinases, and how can selectivity be validated?
- Mechanism : Acts as a Type I ATP-competitive inhibitor, binding to the kinase’s active site via hydrogen bonds with the hinge region (e.g., interactions with Aurora A/B kinases ).
- Selectivity Testing : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler) to identify off-target effects. Compare IC values across kinases .
Q. How can researchers address discrepancies in reported biological activity or synthetic yields?
- Yield Variability : reports yields as low as 32% for similar compounds, while others achieve >60% . Optimize by pre-drying solvents, using microwave-assisted synthesis for faster reaction times , or introducing catalysts (e.g., Pd/C for cross-coupling).
- Bioactivity Conflicts : Validate assays with standardized controls (e.g., staurosporine as a kinase inhibitor positive control) and replicate experiments across cell lines .
Q. What strategies improve the compound’s stability and solubility for in vivo studies?
- Salt Formation : Convert to hydrochloride salts to enhance water solubility (e.g., 6h in has solubility >10 mg/mL in PBS after salt formation ).
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates during heating) to minimize batch variability .
- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET properties and guide structural optimization .
- Contradiction Resolution : Apply Design of Experiments (DoE) to systematically evaluate variables affecting yield or activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
